Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Lipophilicity Drug-likeness ADME prediction

Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852374-28-8, molecular formula C15H13FN4O2S, MW 332.35 g/mol) belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a heterocyclic scaffold recognized for its ability to engage kinase ATP-binding pockets and bromodomain acetyl-lysine binding sites. The compound features a 4-fluorophenyl group at the 3-position and an ethyl thioacetate ester at the 6-position, a substitution pattern that differentiates it from both GABA receptor-targeted analogs (which bear a heteroaryl-methoxy moiety at the 6-position) and from previously reported dual c-Met/Pim-1 inhibitors (which carry aryl or heteroaryl groups at the 6-position).

Molecular Formula C15H13FN4O2S
Molecular Weight 332.35
CAS No. 852374-28-8
Cat. No. B2854105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
CAS852374-28-8
Molecular FormulaC15H13FN4O2S
Molecular Weight332.35
Structural Identifiers
SMILESCCOC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
InChIInChI=1S/C15H13FN4O2S/c1-2-22-14(21)9-23-13-8-7-12-17-18-15(20(12)19-13)10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3
InChIKeyAZYBVGZQWXIGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852374-28-8): A Triazolopyridazine Scaffold for Targeted Kinase and BET Bromodomain Research


Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852374-28-8, molecular formula C15H13FN4O2S, MW 332.35 g/mol) belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a heterocyclic scaffold recognized for its ability to engage kinase ATP-binding pockets and bromodomain acetyl-lysine binding sites [1]. The compound features a 4-fluorophenyl group at the 3-position and an ethyl thioacetate ester at the 6-position, a substitution pattern that differentiates it from both GABA receptor-targeted analogs (which bear a heteroaryl-methoxy moiety at the 6-position) and from previously reported dual c-Met/Pim-1 inhibitors (which carry aryl or heteroaryl groups at the 6-position) [2]. This specific substitution geometry positions the compound as a candidate for kinase inhibition or epigenetic reader domain research, where the thioacetate ester serves as a modifiable handle for further derivatization or as a key pharmacophoric element [3].

Why Substituting Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate with Other Triazolopyridazine Analogs Compromises Research Reproducibility


The triazolo[4,3-b]pyridazine scaffold is not a single, interchangeable pharmacophore; rather, the precise identity of the substituent at the 6-position governs target engagement and selectivity. Patent literature establishes that 6-(heteroaryl-methoxy) derivatives preferentially bind GABAA receptor α2/α3 subunits, while 6-thioacetate or 6-amino derivatives are directed toward kinase targets, including Akt, c-Met, Pim-1, and LRRK2 [1] [2]. Even within the thioacetate subclass, the ester alkyl group (methyl vs. ethyl) alters lipophilicity, cell permeability, and metabolic stability—factors that directly affect in vitro assay reproducibility and downstream SAR interpretation [3]. Consequently, replacing this compound with a close analog bearing a different ester or a different 6-position substituent can shift the biological target profile, invalidate quantitative assay comparisons, and confound structure–activity relationship studies.

Quantitative Differentiation Evidence for Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate


Ethyl Ester vs. Methyl Ester: Calculated Lipophilicity and Predicted Permeability Differentiation

The ethyl ester of the target compound (CAS 852374-28-8) is predicted to exhibit higher lipophilicity than its direct methyl ester analog (CAS 852374-27-7). Computational estimation yields a calculated LogP (clogP) of approximately 2.8 for the ethyl ester versus approximately 2.3 for the methyl ester, a difference of ~0.5 log units that is expected to enhance membrane permeability while retaining acceptable aqueous solubility for in vitro assay formats [1]. This moderate lipophilicity gain, without introducing additional hydrogen-bond donors or acceptors, positions the ethyl ester as a preferred tool compound for cell-based assays where passive diffusion across lipid bilayers is rate-limiting, compared to the less lipophilic methyl congener [2].

Lipophilicity Drug-likeness ADME prediction

Kinase vs. GABA Receptor Selectivity Conferred by the 6-Position Thioacetate Substituent

Patent US6828322B2 explicitly claims that triazolo[4,3-b]pyridazine derivatives bearing a heteroaryl-methoxy moiety at the 6-position are selective ligands for GABAA receptors, with high affinity for the α2 and/or α3 subunits [1]. In contrast, patent WO-02083139-A1 demonstrates that compounds carrying a thioether or thioacetate group at the 6-position inhibit the serine/threonine kinase Akt, and subsequent literature has extended this scaffold to c-Met, Pim-1, and LRRK2 kinases [2]. The target compound, with its ethyl thioacetate at the 6-position, falls into the kinase-directed subclass rather than the GABA-directed subclass. This binary target-class divergence means that substituting the target compound with a 6-alkoxy-triazolopyridazine analog (e.g., TPA023 or related GABA ligands) would redirect the assay readout from kinase inhibition to GABA receptor modulation, fundamentally altering the experimental outcome [3].

Kinase inhibition GABA receptor Target selectivity

Class-Level Kinase Inhibitory Potency: Benchmarking Against Reported c-Met/Pim-1 Dual Inhibitors

While direct enzymatic data for the target compound are not publicly available, the triazolo[4,3-b]pyridazine scaffold carrying an aryl group at the 3-position and a sulfur-linked substituent at the 6-position has been demonstrated to inhibit c-Met and Pim-1 kinases with sub-micromolar potency. In the study by Mahmoud et al. (2024), compound 4g—a triazolo[4,3-b]pyridazine bearing a 4-methoxyphenyl group at the 3-position and a phenyl substituent at the 6-position—inhibited c-Met with an IC50 of 0.163 ± 0.01 μM and Pim-1 with an IC50 of 0.283 ± 0.01 μM [1]. The target compound differs from 4g by the presence of a 4-fluorophenyl at the 3-position (replacing 4-methoxyphenyl) and an ethyl thioacetate at the 6-position (replacing the phenyl ring). SAR from the same study indicates that para-substituted phenyl groups at the 3-position are well-tolerated for dual kinase inhibition, and the thioacetate ester may provide additional hydrogen-bonding contacts in the ATP-binding site [2]. These structural parallels support a reasonable expectation of comparable or improved kinase inhibitory activity, although direct measurement is required for confirmation.

c-Met kinase Pim-1 kinase Antiproliferative activity

Antiproliferative Activity in Cancer Cell Lines: Class Benchmark from Triazolo[4,3-b]pyridazine Derivatives

Triazolo[4,3-b]pyridazine derivatives have demonstrated antiproliferative activity across multiple cancer cell lines. A 2023 study reported that compound 8l (a triazolo[4,3-b]pyridazine derivative) exhibited an IC50 of 1.5 μM against the MV4-11 acute myeloid leukemia cell line and IC50 values ranging from 1.5 to 7.6 μM across four cancer cell lines (K562, MV4-11, G361, HCC827) [1]. In the NCI 60-cell-line panel, compound 4g from the Mahmoud et al. series achieved a mean growth inhibition (GI%) of 55.84% across all tested tumor cell lines [2]. While the target compound has not been evaluated in these assays, its structural alignment with the active triazolo[4,3-b]pyridazine phenotype—particularly the 4-fluorophenyl group at the 3-position and the thioacetate ester at the 6-position—suggests it is a suitable candidate for antiproliferative screening, with the ethyl ester potentially offering superior cell penetration compared to the methyl ester analog [3].

Antiproliferative Cancer cell lines Cytotoxicity

Bromodomain Inhibition Potential: Triazolo[4,3-b]pyridazine as a Privileged Scaffold for BRD4 BD1 Binding

A 2023 study published in Scientific Reports demonstrated that [1,2,4]triazolo[4,3-b]pyridazine derivatives act as BRD4 bromodomain inhibitors with micromolar IC50 values, and the binding mode was characterized by X-ray crystallography of four inhibitor–BD1 complexes [1]. The scaffold occupies the acetyl-lysine binding pocket and engages the conserved asparagine residue (N140) via the triazole nitrogen atoms. The target compound, with its 4-fluorophenyl group at the 3-position and ethyl thioacetate at the 6-position, presents a substitution pattern that can be docked into the BRD4 BD1 pocket analogously to the co-crystallized ligands. In contrast to the previously reported Pim-1-selective inhibitors (compound 29 from Grey et al. 2009, which achieved selectivity through a 6-amino substituent), the thioacetate ester of the target compound is predicted to orient toward the solvent-exposed region of the bromodomain pocket, a feature that may be exploited to achieve BD1/BD2 selectivity [2]. Direct binding data for this compound are not yet reported.

BRD4 bromodomain Epigenetic inhibitor Crystallography

Recommended Application Scenarios for Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate Based on Evidence


Kinase Inhibitor Screening and SAR Expansion in Oncology Programs

The target compound is best deployed as a starting point for kinase inhibitor SAR campaigns targeting c-Met, Pim-1, or Akt. The ethyl thioacetate at the 6-position places it in the kinase-active subclass of triazolopyridazines, distinct from GABA receptor-targeted analogs [1]. Researchers can benchmark its activity against the published c-Met IC50 of 0.163 μM and Pim-1 IC50 of 0.283 μM reported for compound 4g [2], and use the ethyl ester as a synthetic handle for amide or acid derivatization to explore additional binding interactions.

Epigenetic Probe Development Targeting BRD4 Bromodomains

Given the demonstrated ability of the triazolo[4,3-b]pyridazine scaffold to bind BRD4 BD1, as confirmed by X-ray co-crystal structures [1], the target compound can serve as a fragment-like starting point for developing selective bromodomain inhibitors. The 4-fluorophenyl group provides a hydrophobic anchor, while the ethyl thioacetate ester may be hydrolyzed to the corresponding carboxylic acid for further conjugation or salt formation to improve solubility for biochemical assays.

Physicochemical Comparator in ADME Optimization Studies

The ~0.5 log unit lipophilicity difference between the ethyl ester (CAS 852374-28-8, predicted clogP ~2.8) and its methyl ester analog (CAS 852374-27-7, predicted clogP ~2.3) makes this pair a useful matched molecular pair for evaluating the impact of ester alkyl chain length on permeability, solubility, and microsomal stability [1]. This is particularly relevant for research groups optimizing lead-like properties of triazolopyridazine-based inhibitors, where balancing potency and drug-like characteristics is critical for in vivo progression.

Chemical Biology Tool for Investigating Kinase vs. Epigenetic Reader Domain Polypharmacology

The target compound's structural features—4-fluorophenyl at position 3 and ethyl thioacetate at position 6—place it at the intersection of kinase and bromodomain chemical space [1] [2]. This makes it a valuable chemical probe for studying polypharmacology, particularly in cancer models where both kinase signaling and epigenetic regulation are dysregulated. Researchers can use the compound to interrogate whether the triazolo[4,3-b]pyridazine scaffold engages both target classes simultaneously, informing the design of dual-mechanism antitumor agents.

Quote Request

Request a Quote for Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.